molecular formula C23H22N2O3 B3477413 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide

4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide

Cat. No. B3477413
M. Wt: 374.4 g/mol
InChI Key: KARXEEXQDUPRHN-UHFFFAOYSA-N
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Description

4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide, also known as AOE-BZA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. AOE-BZA belongs to the class of benzamide derivatives and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and the inhibition of this enzyme can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has also been found to have anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and have neuroprotective properties. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has also been found to have anti-inflammatory properties and has been studied for its potential in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide in lab experiments is its specificity towards HDAC inhibition. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to have a higher selectivity towards HDAC compared to other HDAC inhibitors. However, a limitation of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide. One direction is to further study its potential in the treatment of cancer and neurological disorders. Another direction is to study its potential in the treatment of inflammatory disorders. Additionally, further studies can be conducted to improve the solubility and bioavailability of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide.

Scientific Research Applications

4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells.
Another application of 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide is in the treatment of neurological disorders. 4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide has been found to have neuroprotective properties and has been studied for its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(2-anilino-2-oxoethoxy)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(25-20-9-5-2-6-10-20)17-28-21-13-11-19(12-14-21)23(27)24-16-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXEEXQDUPRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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